molecular formula C13H7N3OS B14066423 2-Oxo-4-phenyl-6-sulfanyl-1,2-dihydropyridine-3,5-dicarbonitrile CAS No. 102423-76-7

2-Oxo-4-phenyl-6-sulfanyl-1,2-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B14066423
CAS No.: 102423-76-7
M. Wt: 253.28 g/mol
InChI Key: CGHAJZFWTFXRCN-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarbonitrile, 1,2-dihydro-6-mercapto-2-oxo-4-phenyl- is a complex organic compound with significant interest in various scientific fields This compound is characterized by its pyridine ring substituted with cyano groups at positions 3 and 5, a mercapto group at position 6, an oxo group at position 2, and a phenyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarbonitrile, 1,2-dihydro-6-mercapto-2-oxo-4-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 2-oxo-6-phenyl-1,2-dihydro-3,5-pyridinedicarbonitrile with thiourea under basic conditions to introduce the mercapto group . The reaction is usually carried out in a solvent such as ethanol, with triethylamine as a base to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarbonitrile, 1,2-dihydro-6-mercapto-2-oxo-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano groups can be reduced to amines under catalytic hydrogenation conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated phenyl derivatives.

Scientific Research Applications

3,5-Pyridinedicarbonitrile, 1,2-dihydro-6-mercapto-2-oxo-4-phenyl- has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the cyano and mercapto groups allows for strong interactions with metal ions, which can be crucial in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-6-phenyl-1,2-dihydro-3,5-pyridinedicarbonitrile: Lacks the mercapto group, leading to different reactivity and applications.

    3,5-Dicyano-2-hydroxy-6-phenylpyridine: Contains a hydroxy group instead of a mercapto group, affecting its chemical behavior.

Uniqueness

These functional groups allow for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research .

Properties

CAS No.

102423-76-7

Molecular Formula

C13H7N3OS

Molecular Weight

253.28 g/mol

IUPAC Name

2-oxo-4-phenyl-6-sulfanyl-1H-pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C13H7N3OS/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(18)16-12(9)17/h1-5H,(H2,16,17,18)

InChI Key

CGHAJZFWTFXRCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=C2C#N)S)C#N

Origin of Product

United States

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